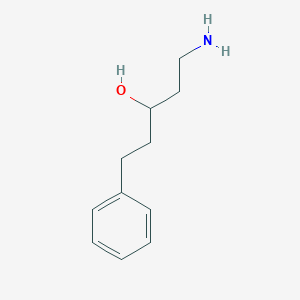

1-Amino-5-phenylpentan-3-ol

Description

Contextual Significance of Amino Alcohols in Modern Organic Chemistry

Amino alcohols are a crucial class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.comscbt.com This bifunctionality imparts a unique combination of physical and chemical properties, making them highly versatile in numerous chemical applications. scbt.comopenaccesspub.org Their ability to form hydrogen bonds and act as both nucleophiles and bases allows them to participate in a wide array of chemical reactions, including nucleophilic substitutions, reductions, and cyclizations. scbt.com

In modern organic chemistry, amino alcohols are extensively utilized as:

Building Blocks in Synthesis: They serve as key intermediates in the creation of more complex molecules, including pharmaceuticals and other biologically active compounds. scbt.comnih.gov

Chiral Auxiliaries and Ligands: The stereocenters present in many amino alcohols make them invaluable in asymmetric synthesis, where they can induce chirality in the final product. alfa-chemistry.comdiva-portal.org

Catalysts: Certain amino alcohols can function as catalysts, for instance, in the absorption of carbon dioxide. alfa-chemistry.com

Surfactants and Emulsifiers: The presence of both hydrophilic (hydroxyl and amino) and potentially hydrophobic (carbon backbone) parts gives them amphipathic properties. openaccesspub.org

The dual reactivity of amines and alcohols allows for selective reactions at either functional group, providing a powerful tool for synthetic chemists in designing complex molecular architectures. alfa-chemistry.com

Foundational Research on 1-Amino-5-phenylpentan-3-ol and Analogues

The chemical compound this compound, with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol , is a specific example of an amino alcohol that has garnered attention in chemical research. bldpharm.comchemscene.com Its structure features a pentane (B18724) chain with an amino group at the first position, a hydroxyl group at the third, and a phenyl group at the fifth.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 375799-22-7 |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | This compound |

This data is compiled from publicly available chemical databases. bldpharm.comchemscene.com

Research into analogues of this compound provides insight into the structure-activity relationships of this class of compounds. For instance, studies on open-chained fentanyl analogues have involved the synthesis of related acyclic 1,3-diamines, highlighting the synthetic accessibility of similar backbones. researchgate.net Furthermore, research on other phenyl-containing alcohols, such as 1-phenylpentan-3-one, demonstrates synthetic routes to related ketone precursors. nih.gov The synthesis of various β-amino alcohols is a well-established field, often starting from the reduction of corresponding amino ketones or through multi-enzymatic methods. nih.govnih.gov

Scope and Research Objectives for Advanced Studies on this compound

Advanced studies on this compound are aimed at fully elucidating its chemical properties and potential applications. The primary objectives of such research include:

Development of Stereoselective Syntheses: A key goal is to develop efficient and highly stereoselective synthetic routes to obtain specific enantiomers and diastereomers of this compound. This is crucial as the biological and chemical activity of chiral molecules often depends on their specific stereochemistry. diva-portal.org

Exploration of Reactivity: A thorough investigation of the reactivity of both the amino and hydroxyl groups is necessary. This includes exploring reactions such as acylation of the amino group and oxidation or substitution of the hydroxyl group to create a diverse library of derivatives. smolecule.com

Catalytic Applications: Given the properties of other amino alcohols, a significant research objective is to investigate the potential of this compound and its derivatives to act as catalysts or ligands in asymmetric synthesis. alfa-chemistry.comnih.gov

Structure-Property Relationship Analysis: By synthesizing and characterizing a range of analogues, researchers can establish clear relationships between the molecular structure and the observed chemical and physical properties. This includes studying the effects of modifying the phenyl group or the alkyl chain. nih.gov

A European patent application mentions the use of substituted 1-amino-5-phenylpentane-3-ol compounds as medicaments with N-methyl-D-aspartate (NMDA)-antagonistic effects, indicating a potential direction for future pharmacological research. public.lugoogle.com

Structure

3D Structure

Properties

IUPAC Name |

1-amino-5-phenylpentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRVXBDFCCKLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375799-22-7 | |

| Record name | 1-amino-5-phenylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 1 Amino 5 Phenylpentan 3 Ol and Its Stereoisomers

Retrosynthetic Strategies for 1-Amino-5-phenylpentan-3-ol (C11H17NO)

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approaches involve the formation of the C-N bond or the C-O bond at a late stage, or the construction of the carbon skeleton with the key functional groups already in place.

One common strategy involves the disconnection of the C-N bond, leading back to a 1-azido-5-phenylpentan-3-ol intermediate. This azide (B81097) can be readily reduced to the desired primary amine. The azido (B1232118) alcohol, in turn, can be synthesized from the corresponding 1-halo-5-phenylpentan-3-ol or via the ring-opening of a suitable epoxide with an azide nucleophile.

Alternatively, a disconnection of the C-O bond suggests a precursor ketone, 1-amino-5-phenylpentan-3-one. The stereoselective reduction of the carbonyl group would then furnish the desired alcohol. This approach is particularly attractive as it allows for the introduction of the hydroxyl stereocenter in a controlled manner.

Another powerful retrosynthetic approach is based on the aldol (B89426) or Mannich reaction. For instance, the bond between C3 and C4 can be disconnected, leading back to benzaldehyde (B42025) and a suitable four-carbon synthon containing the amino and hydroxyl functionalities. Similarly, a Mannich-type disconnection between C2 and C3 would involve an enolate equivalent of a propyl phenyl ketone and an imine or its equivalent.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Precursors | Key Transformation |

| C1-N Bond | 1-Azido-5-phenylpentan-3-ol | Reduction of azide |

| C3-O Bond | 1-Amino-5-phenylpentan-3-one | Stereoselective reduction of ketone |

| C3-C4 Bond | Benzaldehyde, 4-amino-2-butanol derivative | Aldol-type reaction |

| C2-C3 Bond | Propyl phenyl ketone enolate, Iminomethane derivative | Mannich-type reaction |

Enantioselective Synthesis Protocols for Chiral this compound

The synthesis of enantiomerically pure this compound requires the use of enantioselective methods to control the formation of the two stereocenters. The primary strategies employed include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, asymmetric hydrogenation or transfer hydrogenation of the corresponding aminoketone precursor is a prominent strategy.

For instance, the asymmetric reduction of 1-amino-5-phenylpentan-3-one can be achieved using chiral ruthenium or rhodium catalysts, often in combination with chiral ligands such as BINAP or DuPhos. The choice of catalyst and ligand can influence the stereochemical outcome, allowing for the selective formation of either the (syn)- or (anti)-diastereomer.

Another catalytic approach involves the asymmetric hydroamination of a suitable unsaturated precursor. For example, the copper-catalyzed hydroamination of an allylic alcohol can be a powerful method for the synthesis of chiral γ-amino alcohols.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common approach for the synthesis of chiral γ-amino alcohols involves the use of Evans' oxazolidinone auxiliaries. Acylation of the chiral auxiliary with a suitable carboxylic acid derivative, followed by a stereoselective aldol reaction with benzaldehyde, can establish the desired stereochemistry at the C3 and C4 positions. Subsequent functional group manipulations, including the introduction of the amino group and removal of the auxiliary, would lead to the target molecule.

Pseudoephedrine is another versatile chiral auxiliary that can be employed. By forming an amide with a suitable carboxylic acid, it can direct the stereoselective alkylation or aldol reactions to create the desired stereocenters.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. For the preparation of chiral this compound, alcohol dehydrogenases (ADHs) and transaminases are particularly relevant.

The asymmetric reduction of 1-amino-5-phenylpentan-3-one can be achieved with high enantioselectivity using ADHs. These enzymes, often from microbial sources, can selectively reduce the ketone to either the (R)- or (S)-alcohol, depending on the specific enzyme used. This approach offers mild reaction conditions and excellent stereocontrol.

Transaminases can be employed to introduce the amino group enantioselectively. Starting from 1-hydroxy-5-phenylpentan-3-one, a transaminase can catalyze the reductive amination to produce the corresponding chiral amino alcohol.

Diastereoselective Synthesis of this compound Isomers

When both stereocenters are formed in a reaction, controlling the relative stereochemistry (diastereoselectivity) is crucial. The synthesis of specific diastereomers of this compound, such as the (syn) or (anti) isomers, relies on substrate control or reagent control.

A common strategy is the diastereoselective reduction of a β-amino ketone. The stereochemical outcome of the reduction of 1-amino-5-phenylpentan-3-one can be influenced by the nature of the reducing agent and the protecting group on the amine. For example, chelation-controlled reductions, using reagents like zinc borohydride (B1222165), often favor the formation of the syn-diastereomer. In contrast, non-chelating reducing agents, such as bulky borohydrides, may lead to the anti-isomer according to the Felkin-Anh model.

Table 2: Diastereoselective Reduction of a Generic β-Amino Ketone

| Reducing Agent | Typical Diastereoselectivity | Rationale |

| Zn(BH4)2 | syn | Chelation control |

| LiAlH4 | Varies | Can be chelation or non-chelation controlled |

| NaBH4/CeCl3 | syn | Luche reduction conditions |

| L-Selectride® | anti | Steric approach control (Felkin-Anh) |

Chemo- and Regioselective Synthesis of this compound

In a molecule with multiple functional groups, such as this compound, chemo- and regioselectivity are important considerations during synthesis.

For example, in the reduction of a precursor containing both a ketone and another reducible functional group (e.g., an ester or a nitrile), a chemoselective reducing agent must be chosen to selectively reduce the ketone. Sodium borohydride is a good example of a reagent that will reduce ketones and aldehydes in the presence of esters.

Regioselectivity becomes critical when introducing functional groups to an unsymmetrical precursor. For instance, the ring-opening of an unsymmetrical epoxide with an amine or azide nucleophile must be controlled to ensure the nucleophile attacks the desired carbon atom. Steric and electronic factors of the epoxide and the nucleophile, as well as the reaction conditions, will determine the regiochemical outcome.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of greener solvents, catalytic methods to replace stoichiometric reagents, and the implementation of biocatalysis.

Solvent Selection and Atom Economy: Traditional organic solvents often pose environmental and health risks. A shift towards greener alternatives is a cornerstone of sustainable synthesis. For the synthesis of amino alcohols, water, ethanol, and other bio-derived solvents are being explored. For instance, the use of water as a solvent in the aminolysis of epoxides presents a green route to β-amino alcohols, a strategy that can be conceptually extended to γ-amino alcohols. The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another critical consideration. Catalytic hydrogenations and reductive aminations are inherently more atom-economical than methods relying on stoichiometric reducing agents.

Catalysis and Biocatalysis: The use of catalytic methods is a powerful tool in green chemistry. Asymmetric transfer hydrogenation and asymmetric hydrogenation using iridium or rhodium-based catalysts are effective for the stereoselective reduction of β-amino ketones to γ-amino alcohols. These methods operate under mild conditions and with high catalytic efficiency, minimizing waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral amines and amino alcohols, transaminases and amine dehydrogenases are particularly relevant. These enzymes can be engineered to exhibit high activity and selectivity for specific substrates. A biocatalytic approach to this compound could involve the asymmetric amination of a corresponding ketone precursor. The use of whole-cell biocatalysts can further simplify the process by providing cofactor regeneration in situ.

A comparative overview of potential green synthetic approaches is presented in the table below:

| Synthetic Approach | Green Chemistry Principle | Advantages | Challenges |

| Catalytic Asymmetric Hydrogenation | High atom economy, Catalytic reagents | High yields and enantioselectivities, mild conditions | Use of precious metal catalysts, hydrogen gas handling |

| Biocatalytic Reductive Amination | Renewable resources, Mild conditions, High selectivity | High enantioselectivity, biodegradable catalysts, safe operating conditions | Enzyme stability and cost, substrate scope limitations |

| Synthesis in Green Solvents (e.g., water, ethanol) | Use of safer solvents | Reduced environmental impact and toxicity | Solubility of reactants, potential for side reactions |

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters and consideration of engineering challenges. Key factors include reaction kinetics, catalyst loading and stability, product isolation and purification, and process safety.

Reaction Parameter Optimization: For catalytic hydrogenations, parameters such as hydrogen pressure, temperature, catalyst loading, and substrate concentration must be optimized to achieve high conversion, selectivity, and productivity. Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing these parameters. For biocatalytic processes, optimization of pH, temperature, enzyme and substrate concentrations, and cofactor regeneration systems is critical for maximizing enzyme activity and stability.

Catalyst Selection and Scale-Up: The choice of catalyst is paramount for a scalable process. For asymmetric hydrogenations, catalysts with high turnover numbers (TON) and turnover frequencies (TOF) are desirable to minimize catalyst loading and cost. Catalyst stability and the ease of separation from the product are also important considerations. In biocatalysis, the development of robust and reusable enzyme formulations, such as immobilized enzymes, can significantly improve process economics.

The following table summarizes key considerations for the scale-up of different synthetic routes:

| Synthetic Route | Key Scale-Up Considerations | Potential Challenges |

| Catalytic Asymmetric Hydrogenation | Reactor design for high-pressure reactions, catalyst filtration and recovery, heat management. | Handling of flammable hydrogen gas, cost and lifecycle of precious metal catalysts. |

| Biocatalytic Reductive Amination | Bioreactor design and sterilization, control of microbial growth and enzyme expression, downstream processing to separate product from biomass and media components. | Maintaining enzyme activity over prolonged periods, potential for microbial contamination, complex product purification. |

Advanced Chemical Reactivity and Derivatization Pathways of 1 Amino 5 Phenylpentan 3 Ol

Chemical Transformations of the Primary Amine Moiety

The primary amine group in 1-Amino-5-phenylpentan-3-ol is a key site for a variety of chemical modifications due to the nucleophilic nature of the nitrogen atom. ncert.nic.inlibretexts.org

Selective N-Functionalization Reactions

Selective N-functionalization of the primary amine can be achieved through various reactions, such as acylation. Aliphatic and aromatic primary amines react with acid chlorides, anhydrides, and esters in a process known as acylation. ncert.nic.in This reaction involves the replacement of a hydrogen atom on the amine with an acyl group, forming an amide. ncert.nic.in The reaction is typically conducted in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in

Another important N-functionalization is the reaction with benzenesulfonyl chloride, also known as the Hinsberg test. Primary amines react with benzenesulfonyl chloride to form sulfonamides. libretexts.orgmsu.edu

Exploration of Imine and Schiff Base Formation

Primary amines readily react with aldehydes and ketones to form imines, which are also known as Schiff bases. britannica.comwikipedia.org This reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. wikipedia.org The formation of Schiff bases is a reversible reaction and is often catalyzed by either an acid or a base. youtube.com These reactions can be driven to completion by removing the water formed during the reaction. nih.gov

The general reaction for Schiff base formation is as follows: R-NH₂ + R'R''C=O ⇌ R-N=CR'R'' + H₂O

N-Alkylation and Quaternization Strategies

The primary amine of this compound can undergo N-alkylation with alkyl halides. libretexts.orglibretexts.org This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.org A challenge with this reaction is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. ncert.nic.inlibretexts.org

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. cdnsciencepub.com For a primary amine like that in this compound, this would involve successive alkylation steps. A mild and efficient method for the quaternization of amino groups involves the use of methyl iodide and potassium bicarbonate in methanol. cdnsciencepub.comcdnsciencepub.com

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound is another site for various chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Studies

Esterification: Secondary alcohols react with carboxylic acids in the presence of an acid catalyst, such as concentrated sulfuric acid, to form esters. chemguide.co.uk This is a reversible reaction known as Fischer esterification. commonorganicchemistry.com The reaction can be driven towards the product by removing the water formed. chemguide.co.uk Alternatively, esters can be formed by reacting the alcohol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. ncert.nic.inchemguide.co.uk

Etherification: The formation of ethers from alcohols can be achieved under acidic conditions, though this method is more suitable for primary alcohols due to competing elimination reactions with secondary alcohols. masterorganicchemistry.com More effective methods for the etherification of secondary alcohols include reactions catalyzed by transition metals. For example, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols. nih.govacs.orgnih.gov

Oxidation and Reduction Pathways of the Hydroxyl Group

Oxidation: Secondary alcohols can be oxidized to form ketones. chemguide.co.ukbyjus.comchemistryviews.orgwikipedia.org Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.org Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage. byjus.com

| Oxidizing Agent | Product from Secondary Alcohol |

| Chromic acid (H₂CrO₄) | Ketone |

| Pyridinium chlorochromate (PCC) | Ketone |

| Sodium dichromate (Na₂Cr₂O₇) | Ketone |

| Potassium permanganate (B83412) (KMnO₄) | Ketone |

Reduction: While the hydroxyl group itself is not typically reduced, the corresponding ketone formed from its oxidation can be reduced back to a secondary alcohol. study.comlibretexts.orgfiveable.mescience-revision.co.uk Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgscience-revision.co.uk These reagents work by delivering a hydride ion to the carbonyl carbon. science-revision.co.uk

| Reducing Agent | Reactant | Product |

| Sodium borohydride (NaBH₄) | Ketone | Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Ketone | Secondary Alcohol |

Intramolecular Cyclization to Heterocyclic Structures

The 1,3-relationship between the amino and hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization to form five-membered heterocyclic rings, specifically substituted pyrrolidines. This transformation typically requires activation of the hydroxyl group to create a good leaving group, followed by nucleophilic attack by the lone pair of the nitrogen atom.

Common strategies for such cyclizations involve the conversion of the alcohol to a tosylate, mesylate, or halide. For instance, treatment of an N-protected derivative of this compound with tosyl chloride in the presence of a base like pyridine would form the corresponding tosylate. Subsequent treatment with a non-nucleophilic base would facilitate an intramolecular SN2 reaction, yielding a protected 2-(2-phenylethyl)pyrrolidine (B24544) derivative. The stereochemistry at the C3 position of the starting material would influence the stereochemical outcome of the cyclization.

Table 1: Representative Conditions for Intramolecular Cyclization of Analogous Gamma-Amino Alcohols

| Starting Material Analogue | Activating Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-4-amino-1-butanol | TsCl, py | NaH | THF | N-Boc-pyrrolidine | >90 |

Functionalization of the Phenyl Aromatic System

The terminal phenyl group of this compound is amenable to various functionalization reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions on its halide derivatives.

The propylamino-alcohol substituent on the phenyl ring is generally considered an ortho-, para-directing group due to the electron-donating nature of the alkyl chain. However, under strongly acidic conditions required for many electrophilic aromatic substitution reactions, the amino group will be protonated, becoming a deactivating, meta-directing group. Therefore, the outcome of such reactions is highly dependent on the reaction conditions and whether the amine is protected.

For a protected derivative, such as the N-acetyl or N-Boc analogue, electrophilic substitution would be directed to the ortho and para positions. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products. The specific ratio would be influenced by steric hindrance from the side chain.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on N-Protected this compound

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | 1-(N-Protected-amino)-5-(4-nitrophenyl)pentan-3-ol, 1-(N-Protected-amino)-5-(2-nitrophenyl)pentan-3-ol |

| Bromination | Br2, FeBr3 | 1-(N-Protected-amino)-5-(4-bromophenyl)pentan-3-ol, 1-(N-Protected-amino)-5-(2-bromophenyl)pentan-3-ol |

Should the phenyl ring of this compound be halogenated (e.g., bromo or iodo), these derivatives become valuable substrates for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, significantly increasing the molecular complexity.

For instance, a derivative like 1-amino-5-(4-bromophenyl)pentan-3-ol could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. Similarly, a Heck reaction with an alkene would introduce a vinyl group at the para position. The amino and hydroxyl groups would likely require protection to be compatible with the reaction conditions.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions on a Phenyl Halide Derivative of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh3)4, Na2CO3 | Biaryl derivative |

| Heck | Alkene | Pd(OAc)2, P(o-tol)3 | Styrenyl derivative |

Stereoselective Reactions Employing this compound Derivatives

The chiral center at the C3 position of this compound can be exploited in stereoselective reactions. For example, the synthesis of this compound via the reduction of the corresponding γ-amino ketone, 1-amino-5-phenylpentan-3-one, can be achieved with high diastereoselectivity using various reducing agents. The stereochemical outcome can often be controlled by the choice of reagent and the presence of chelating groups.

Furthermore, derivatives of this compound can serve as chiral ligands or auxiliaries in asymmetric synthesis. The amino and hydroxyl groups provide two points of coordination to a metal center, which can create a chiral environment for a catalytic reaction.

Rearrangement Reactions and Fragmentations of this compound Frameworks

The 1,3-amino alcohol motif in this compound can potentially undergo rearrangement reactions under specific conditions. For example, treatment with a strong acid could lead to dehydration and subsequent Wagner-Meerwein-type rearrangements of the resulting carbocation, although this is likely to be a complex reaction mixture.

In the context of mass spectrometry, this compound would be expected to undergo characteristic fragmentation pathways. Alpha-cleavage adjacent to the nitrogen atom would lead to the loss of a C4H9O fragment, while cleavage adjacent to the oxygen would result in the loss of a C2H5N fragment or a C3H7-phenyl fragment. Dehydration would also be a prominent fragmentation pathway.

Applications of 1 Amino 5 Phenylpentan 3 Ol in Asymmetric Catalysis and Advanced Ligand Design

1,3-Amino Alcohols as Chiral Ligand Precursors for Transition Metals

The effectiveness of chiral 1,3-amino alcohols as ligand precursors lies in their ability to form stable chelate complexes with a variety of transition metals. The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, forming a rigid chiral environment that influences the stereochemical outcome of a catalyzed reaction.

The design and synthesis of novel ligands from 1,3-amino alcohol backbones is a fertile area of research. By modifying the substituents on the nitrogen atom and the carbon backbone, researchers can fine-tune the steric and electronic properties of the ligand to optimize its performance in a specific catalytic reaction. For instance, a series of novel optically active 1,3-amino alcohols have been synthesized from commercially available cis-(1R,2S)-2-benzamidocyclohexanecarboxylic acid. nii.ac.jp These ligands have shown promise in various asymmetric catalytic reactions.

The synthesis of these ligands often involves standard organic transformations such as N-alkylation, amidation, and the introduction of phosphine (B1218219) or other coordinating groups. The modular nature of these syntheses allows for the rapid generation of ligand libraries for screening in different catalytic applications.

Chiral 1,3-amino alcohol-derived ligands can form stable complexes with a range of transition metals, including zinc, copper, cobalt, and nickel. alfa-chemistry.com The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt. The resulting metal complexes often exhibit well-defined geometries, which are crucial for achieving high levels of stereocontrol in catalysis. The coordination of both the amino and hydroxyl groups to the metal center creates a rigid chiral pocket around the metal's active site, which dictates the facial selectivity of substrate approach.

Role in Enantioselective Catalytic Transformations

Ligands derived from chiral 1,3-amino alcohols have been successfully employed in a variety of enantioselective catalytic transformations, demonstrating their versatility and effectiveness in asymmetric synthesis.

While direct asymmetric hydrogenation using 1,3-amino alcohol ligands is an area of ongoing research, the closely related asymmetric transfer hydrogenation (ATH) of ketones has seen significant success with this class of ligands. In ATH, a hydrogen donor, typically isopropanol, is used in place of molecular hydrogen. Chiral β-amino alcohols have been evaluated as ligands for ruthenium-catalyzed ATH of N-phosphinyl ketimines, affording chiral amines with good to excellent conversions and enantioselectivities. mdpi.comresearchgate.net The rigid structure of ligands like (1S,2R)-1-amino-2-indanol has been shown to be particularly effective in achieving high enantiomeric excesses. mdpi.com

| Substrate (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | >95 | 69 |

| 4-Methoxyacetophenone | >95 | 65 |

| 4-Chloroacetophenone | >95 | 58 |

Chiral 1,3-amino alcohols have proven to be effective ligands in enantioselective alkylation reactions. For example, they have been used to catalyze the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes, yielding chiral secondary alcohols with moderate to good enantioselectivities. nii.ac.jp The substituent on the ligand has been shown to have a crucial effect on the chirality of the product. nii.ac.jp

In the realm of asymmetric aldol (B89426) reactions, which are fundamental for C-C bond formation, proline-derived organocatalysts have been instrumental. nih.gov While not strictly transition metal catalysis, these reactions highlight the utility of amino-functionalized chiral molecules in controlling stereochemistry.

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| (1R,2S)-2-(pyrrolidin-1-yl)cyclohexylmethanol | 72.1 | 79.4 | S |

| (1R,2S)-2-(piperidin-1-yl)cyclohexylmethanol | 65.3 | 70.2 | S |

| (1R,2S)-2-(azepan-1-yl)cyclohexylmethanol | 58.9 | 65.8 | S |

One of the most well-established applications of chiral amino alcohol ligands is in the enantioselective addition of organozinc reagents to aldehydes. nih.govacs.orgacs.org This reaction is a reliable method for the synthesis of enantioenriched secondary alcohols. A variety of chiral amino alcohols have been developed that promote this reaction with high yields and excellent enantioselectivities, often exceeding 95% ee. rsc.orgorganic-chemistry.org The mechanism is believed to involve the formation of a chiral zinc-amino alkoxide complex that acts as the catalyst.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 98 | 99 |

| 4-Chlorobenzaldehyde | 99 | 99 |

| 2-Naphthaldehyde | 98 | 99 |

| Cyclohexanecarboxaldehyde | 95 | 98 |

Organocatalytic Applications of 1-Amino-5-phenylpentan-3-ol Derivatives

Organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions, frequently employs chiral amines and amino alcohols as catalysts for asymmetric synthesis. These catalysts are valued for their ability to create stereochemically controlled products, which is crucial in pharmaceutical development and fine chemical synthesis. Derivatives of amino alcohols are often designed to create a specific chiral environment around the catalytic site, influencing the stereochemical outcome of the reaction.

While there is a wealth of research on various amino alcohol derivatives in organocatalysis, a review of the scientific literature indicates that derivatives of this compound have not been specifically investigated or reported for such applications. The general strategy involves the modification of the amino or hydroxyl groups to tune the catalyst's steric and electronic properties. For instance, the amine functionality can be transformed into amides, sulfonamides, or thioureas to act as hydrogen bond donors, while the hydroxyl group can be derivatized to modulate solubility and steric hindrance.

Table 1: Common Organocatalytic Reactions Utilizing Chiral Amino Alcohol Scaffolds

| Reaction Type | Role of Amino Alcohol Derivative | Potential for this compound |

| Aldol Reactions | Formation of enamines or activation of carbonyls | The amino and hydroxyl groups could be functionalized to create a chiral pocket. |

| Michael Additions | Activation of nucleophiles or electrophiles | The phenylpentyl chain might offer unique steric interactions. |

| Mannich Reactions | Formation of chiral iminium ions | The stereocenters could influence the facial selectivity of the reaction. |

| Diels-Alder Reactions | Lewis base or Brønsted acid catalysis | The specific stereochemistry of this compound could lead to novel selectivities. |

This table presents hypothetical applications as no direct research on this compound in these reactions has been found.

Heterogeneous Catalysis and Immobilization Strategies for this compound Based Catalysts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. Chiral catalysts, including amino alcohols, can be immobilized onto solid supports to create effective and reusable heterogeneous catalysts. Common supports include silica, alumina, polymers, and magnetic nanoparticles.

The immobilization of a catalyst based on this compound would first require its functionalization to enable covalent attachment to a support. For example, the hydroxyl group could be reacted with a silane (B1218182) coupling agent for attachment to silica, or the amino group could be used to form a bond with a functionalized polymer.

Despite the well-established principles of catalyst immobilization, there are no published studies detailing the immobilization of this compound or its derivatives for use in heterogeneous catalysis. The development of such a catalyst would involve overcoming challenges such as maintaining catalytic activity and selectivity after immobilization and ensuring the stability of the catalyst under reaction conditions.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands, such as amino alcohols, into MOF structures can impart chirality to the framework, making them potentially useful for enantioselective separations, sensing, and catalysis.

The structure of this compound, with its amino and hydroxyl groups, presents the possibility of it acting as a ligand in the formation of MOFs or coordination polymers. These functional groups could coordinate to metal centers, and the phenylpentyl backbone would form the structural framework. The chirality of this compound could then be transferred to the resulting porous material.

A thorough search of the chemical literature and crystallographic databases reveals no instances of this compound being used as a ligand in the synthesis of MOFs or coordination polymers. Research in this area would involve exploring the coordination chemistry of this ligand with various metal ions and characterizing the structures and properties of any resulting materials.

Advanced Spectroscopic and Structural Elucidation of 1 Amino 5 Phenylpentan 3 Ol and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 1-Amino-5-phenylpentan-3-ol, NMR studies are crucial for assigning its stereochemistry and analyzing its dynamic conformational landscape.

The relative stereochemistry of the amino and hydroxyl groups (syn or anti) in diastereomers of this compound can be determined by analyzing proton (¹H) and carbon-¹³C NMR spectra. Differences in the chemical shifts (δ) and coupling constants (J) of the protons on the chiral centers and adjacent carbons provide insight into the spatial arrangement of the substituents.

For instance, the coupling constants between the protons on C2, C3, and C4 can help differentiate between diastereomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, aiding in the assignment of relative stereochemistry.

To determine the absolute configuration and the ratio of enantiomers, a chiral derivatizing agent (CDA) is often employed. rsc.orgresearchgate.net Reacting the amino alcohol with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), produces diastereomeric esters or amides. The ¹H or ¹⁹F NMR spectra of these derivatives will exhibit distinct signals for each enantiomer, allowing for their quantification and the determination of the enantiomeric excess. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Diastereomeric Derivatives of this compound This table illustrates the expected differences in chemical shifts for the protons near the chiral centers after derivatization with a chiral agent. The data is representative and not based on published experimental results for this specific compound.

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| H-1 | 3.15 | 3.20 | -0.05 |

| H-3 | 4.10 | 4.02 | +0.08 |

| H-4 | 1.75 | 1.85 | -0.10 |

| Phenyl | 7.20-7.35 | 7.20-7.35 | 0 |

| NH₂ | 2.50 | 2.52 | -0.02 |

The flexibility of the pentane (B18724) chain in this compound allows it to adopt multiple conformations in solution. The preferred conformation is often governed by weak intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups. acs.org Analysis of three-bond proton-proton coupling constants (³JHH) using the Karplus equation can provide information about the dihedral angles along the carbon backbone.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energetic barriers between different conformers. As the temperature changes, the rate of interconversion between conformers can be observed through changes in the NMR lineshapes, allowing for the calculation of activation energy barriers.

Table 2: Illustrative Karplus Correlation for Conformational Analysis This table shows a hypothetical correlation between observed coupling constants and calculated dihedral angles for the C2-C3 bond, which would be used to infer the dominant conformation.

| Proton Pair | Observed ³JHH (Hz) | Calculated Dihedral Angle (°) | Implied Conformation |

|---|---|---|---|

| H(C2)-H(C3) | 3.1 | ~60 | Gauche |

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS), typically performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₇NO.

Table 3: Exact Mass Determination of this compound This table demonstrates how HRMS confirms the elemental composition by comparing the calculated exact mass with a hypothetical measured value for the protonated molecule [M+H]⁺.

| Ion Formula | Calculated Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Accuracy (ppm) |

|---|

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include the neutral loss of water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the amine group. libretexts.orgyoutube.com Alpha-cleavage adjacent to the oxygen and nitrogen atoms is also a common fragmentation route for alcohols and amines, respectively. libretexts.orglibretexts.org These fragmentation patterns help to confirm the connectivity of the atoms within the molecule. nih.gov

Table 4: Predicted MS/MS Fragmentation of [C₁₁H₁₈NO]⁺ This table lists plausible fragment ions that would be observed in a tandem mass spectrum, aiding in the structural confirmation of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 180.14 | 162.13 | H₂O | Ion resulting from dehydration |

| 180.14 | 163.12 | NH₃ | Ion resulting from loss of ammonia |

| 180.14 | 131.10 | C₂H₇N | Phenylpropyl cation from cleavage |

| 180.14 | 104.09 | C₄H₁₀O | Phenylvinyl cation |

Table 5: Predicted Collision Cross-Section (CCS) Values for this compound Adducts This table presents predicted CCS values for various ionic adducts of the target molecule. Experimental determination of these values would help in characterizing the gas-phase conformations. Data is illustrative.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.13829 | 142.0 |

| [M+Na]⁺ | 202.12023 | 146.9 |

Computational Chemistry and Molecular Modeling of 1 Amino 5 Phenylpentan 3 Ol Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

There is a notable lack of published research applying quantum mechanical calculations to elucidate the electronic structure and predict the reactivity of 1-Amino-5-phenylpentan-3-ol. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and electrostatic potential. This information is crucial for understanding the molecule's nucleophilic and electrophilic sites, which in turn governs its chemical behavior.

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis of this compound, which would map its potential energy landscape and identify its most stable conformers, does not appear to be a subject of dedicated study in the available literature. This type of analysis is fundamental for understanding how the molecule's three-dimensional shape influences its properties and interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations, which would provide a picture of the dynamic behavior of this compound and its interactions with solvents over time, are also not readily found in current research. These simulations are vital for understanding how the molecule behaves in a realistic chemical environment.

Prediction of Spectroscopic Parameters via Computational Methods

While experimental spectroscopic data may exist, computational predictions of parameters for techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for this compound are not a focus of the available information. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.

Rational Design of this compound Derivatives and Ligands

The concept of rationally designing derivatives of this compound for specific applications, such as targeted ligands for biological receptors, is mentioned in the context of its potential therapeutic uses. However, detailed computational studies guiding this design process are not described in the search results.

Mechanistic Studies of Reactions Catalyzed by this compound Derivatives

There is no available information on mechanistic studies of reactions where derivatives of this compound might act as catalysts. Such studies would typically employ computational methods to map out reaction pathways and transition states.

1 Amino 5 Phenylpentan 3 Ol As a Versatile Building Block in Complex Chemical Synthesis

Utility in the Synthesis of Advanced Heterocyclic Compounds

The presence of both an amine and a hydroxyl group in 1-Amino-5-phenylpentan-3-ol makes it an ideal starting material for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds. These functional groups can participate in a range of cyclization reactions to form stable five-, six-, or even larger-membered rings. For instance, intramolecular cyclization through dehydration can lead to the formation of substituted piperidines, while reactions with appropriate bifunctional reagents can yield more complex heterocyclic systems.

The strategic placement of the amino and hydroxyl groups at the 1- and 3-positions allows for the regioselective formation of various heterocyclic scaffolds. For example, reaction with phosgene (B1210022) or its equivalents could yield cyclic carbamates (oxazolidinones), which are important structural motifs in many biologically active compounds. Similarly, condensation with aldehydes or ketones can produce oxazolidines, which can serve as intermediates for further synthetic transformations.

A recent review highlights the extensive use of 1,3-amino alcohols in the synthesis of a diverse range of N,O,S-heterocycles, including azetidines, pyrrolidines, indoles, and 1,3-oxazines, underscoring the potential of this compound in this area. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Ring Size | Potential Applications |

|---|---|---|---|

| Phosgene/CDI | Oxazolidinone | 5 | Chiral auxiliaries, pharmaceuticals |

| Aldehyde/Ketone | Oxazolidine | 5 | Synthetic intermediates, protecting groups |

| Dicarboxylic acid | Lactam | 6+ | Polymer precursors, bioactive molecules |

Role in the Construction of Polycyclic and Macrocyclic Scaffolds

The utility of this compound extends beyond simple heterocycles to the construction of more complex polycyclic and macrocyclic structures. The amino and hydroxyl functionalities can serve as key anchoring points for the sequential or convergent assembly of multiple ring systems. For example, the amine could be acylated with a diacid chloride, and the hydroxyl group could be esterified with another, setting the stage for a subsequent ring-closing metathesis or macrolactamization reaction to form a macrocycle.

In the context of polycyclic synthesis, this compound can be incorporated into cascade reactions where the initial formation of a heterocyclic ring triggers subsequent cyclizations. Research has shown that amino alcohols can react with dialdehydes to form bicyclic oxazolidines and other polycyclic structures, depending on the reaction conditions and the structure of the dialdehyde. researchgate.net This demonstrates the potential of this compound to act as a linchpin in the assembly of complex three-dimensional molecular architectures.

Precursor for Novel Materials and Polymer Architectures

The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of novel polymers and materials. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, polyurethanes, and poly(ester amide)s. The presence of the phenyl group in the side chain can impart desirable properties to the resulting polymers, such as increased thermal stability, altered solubility, and the potential for π-stacking interactions.

For instance, polycondensation of this compound with a dicarboxylic acid would lead to a poly(ester amide) with a regularly repeating sequence. Such polymers can exhibit unique properties, including biodegradability and elastomeric behavior, making them suitable for biomedical applications like tissue engineering scaffolds. nih.govnih.gov The hydroxyl group also provides a site for post-polymerization modification, allowing for the tuning of the material's properties.

Table 2: Potential Polymer Architectures from this compound

| Co-monomer | Polymer Type | Potential Properties |

|---|---|---|

| Diisocyanate | Polyurethane | Elastomeric, good mechanical strength |

| Diacid Chloride | Polyamide | High thermal stability, good chemical resistance |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. The dual functionality of this compound makes it an excellent candidate for participation in MCRs. The amino group can react with a carbonyl compound to form an imine in situ, which can then be trapped by a third component in a Mannich-type reaction. The hydroxyl group can either remain as a spectator to be functionalized later or participate directly in the reaction, for example, by acting as an internal nucleophile.

The Ugi and Passerini reactions are prominent examples of MCRs where amino and hydroxyl groups play crucial roles. While direct examples involving this compound are not prevalent in the literature, the general reactivity of 1,3-amino alcohols suggests its suitability for such transformations. For instance, in a modified Ugi reaction, the amino group, a carbonyl compound, an isocyanide, and a carboxylic acid could potentially react to form a complex α-acylamino amide product, with the hydroxyl group of the original amino alcohol providing a handle for further diversification. The use of monoterpene amino alcohols in multicomponent synthesis of chiral heterocycles has been demonstrated, providing a precedent for the application of chiral amino alcohols in such reactions. mathnet.ru

Chemoenzymatic Synthetic Routes Utilizing this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations. This compound, particularly in its chiral forms, is an excellent substrate for various enzymatic reactions. For example, lipases can be used for the kinetic resolution of racemic this compound by selectively acylating one of the enantiomers, providing access to enantiomerically pure forms of the amino alcohol and its acylated derivative.

Furthermore, enzymes such as transaminases could potentially be used to introduce the amino group stereoselectively into a precursor ketone, 1-phenylpentan-3-one. Oxidases could be employed for the selective oxidation of the hydroxyl group. The ability to perform these transformations under mild and environmentally benign conditions is a significant advantage of chemoenzymatic routes. The development of enzymatic cascade reactions for the synthesis of chiral amino alcohols from simple precursors highlights the power of this approach. nih.gov

Table 3: Potential Chemoenzymatic Transformations of this compound

| Enzyme Class | Transformation | Product | Significance |

|---|---|---|---|

| Lipase | Kinetic Resolution (acylation) | Enantiomerically pure amino alcohol and acylated derivative | Access to chiral building blocks |

| Transaminase | Reductive amination of a precursor ketone | Stereoselective synthesis of the amino alcohol | Asymmetric synthesis |

| Oxidase | Selective oxidation of the alcohol | Amino ketone | Intermediate for further synthesis |

Emerging Research Directions and Future Outlook for 1 Amino 5 Phenylpentan 3 Ol Chemistry

Integration with Flow Chemistry and Microreactor Technologies

The synthesis of 1-Amino-5-phenylpentan-3-ol could be significantly advanced through the adoption of flow chemistry and microreactor technologies. These approaches offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and safer reaction conditions compared to traditional batch synthesis. The multi-step synthesis of this amino alcohol could be streamlined into a continuous process, minimizing manual handling and reducing the risk of side reactions. The potential for in-line purification and analysis within a flow system could also accelerate the optimization of synthetic routes.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Potential Benefit in Flow Synthesis |

| Precise Temperature Control | Minimized formation of by-products. |

| Rapid Mixing | Increased reaction rates and yields. |

| Enhanced Safety | Smaller reaction volumes reduce hazards. |

| Automation | High-throughput screening of reaction conditions. |

| Scalability | Seamless transition from laboratory to production scale. |

Development of Sustainable and Environmentally Benign Synthetic Routes

Future research is anticipated to focus on developing greener synthetic pathways to this compound. This involves the use of renewable starting materials, environmentally friendly solvents, and catalytic methods to replace stoichiometric reagents. Biocatalysis, employing enzymes to carry out specific chemical transformations, presents a promising avenue for a more sustainable synthesis. The principles of atom economy and waste reduction will be central to the design of these new synthetic strategies, aiming to minimize the environmental impact of producing this compound.

Exploration of Supramolecular Chemistry and Self-Assembly Processes

The presence of both a hydroxyl and an amino group, along with an aromatic ring, makes this compound an interesting candidate for studies in supramolecular chemistry. These functional groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly. beilstein-journals.org Research could explore how molecules of this compound interact to form well-ordered larger structures like gels, liquid crystals, or nanofibers. researchgate.net The chirality of the molecule could also lead to the formation of helical assemblies with specific handedness. Understanding these self-assembly processes is key to designing new functional materials. beilstein-journals.org

Advanced Material Science Applications (e.g., optical materials, separations media)

The unique structure of this compound suggests its potential use in the development of advanced materials. Its chiral nature could be exploited in the creation of chiral stationary phases for enantioselective chromatography, a critical process in the pharmaceutical industry for separating stereoisomers. Furthermore, derivatives of this compound could be investigated for their optical properties, potentially leading to applications in nonlinear optics or as components of specialized polymers with tailored refractive indices.

Table 2: Potential Material Science Applications for this compound Derivatives

| Application Area | Potential Role of this compound |

| Separation Science | Chiral selector in chromatography media. |

| Optical Materials | Building block for polymers with specific optical properties. |

| Biomaterials | Component of biocompatible and biodegradable polymers. |

Synergy between Computational and Experimental Approaches in Future Research

A combined approach utilizing both computational modeling and experimental work will be crucial for advancing the chemistry of this compound. ukzn.ac.za Quantum chemical calculations can predict the reactivity, spectral properties, and intermolecular interactions of the molecule, guiding the design of new synthetic routes and supramolecular structures. Molecular dynamics simulations could provide insights into the self-assembly behavior of the compound. These computational predictions can then be validated through targeted laboratory experiments, creating a powerful feedback loop that accelerates discovery and innovation in the study of this promising chemical compound.

Q & A

Q. What are the common synthetic routes for 1-Amino-5-phenylpentan-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of amino alcohols like this compound often involves reductive amination or nucleophilic substitution. For example, reductive amination of ketones or aldehydes with ammonia/amines under hydrogen gas and catalytic metals (e.g., palladium or nickel) is a viable route . Reaction conditions such as pH, temperature, and catalyst choice critically impact yield. Acidic/basic conditions during oxidation (e.g., KMnO₄ or CrO₃) or reduction (e.g., LiAlH₄) must be optimized to avoid side reactions like over-oxidation or incomplete reduction .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify functional groups and stereochemistry. For instance, the hydroxyl (-OH) and amine (-NH₂) protons appear as broad singlets, while aromatic protons from the phenyl group show splitting patterns in the 6.5–7.5 ppm range .

- IR : Stretching frequencies for -OH (~3200–3600 cm⁻¹) and -NH₂ (~3300–3500 cm⁻¹) confirm the presence of these groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula and structural motifs .

Q. What solubility properties of this compound are critical for in vitro bioactivity assays?

- Methodological Answer : Solubility in polar solvents (e.g., water, DMSO) is essential for biological testing. Techniques like HPLC or UV-Vis spectroscopy quantify solubility under physiological pH (7.4). Modifications, such as salt formation (e.g., hydrochloride salts), can enhance aqueous solubility for pharmacokinetic studies .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxyl and 1-amino groups influence biological activity?

- Methodological Answer : Enantiomeric resolution via chiral chromatography (e.g., HPLC with chiral columns) or asymmetric synthesis (e.g., Sharpless epoxidation) is used to isolate stereoisomers. Comparative bioassays (e.g., enzyme inhibition or receptor binding) reveal activity differences. For example, (R,R)-isomers may show higher affinity for target receptors than (S,S)-isomers due to spatial compatibility .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted therapies?

- Methodological Answer :

- Bioavailability : LogP values (experimental or computational) guide lipophilicity adjustments. Introducing fluorine atoms or methyl groups can enhance blood-brain barrier penetration .

- Metabolic Stability : Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots. Blocking labile sites (e.g., N-methylation of the amine) reduces first-pass metabolism .

Q. How can contradictions in reactivity data between this compound and its structural analogs be resolved?

- Methodological Answer : Systematic comparative studies under standardized conditions are critical. For instance, substituent effects on the phenyl ring (e.g., electron-donating/withdrawing groups) alter nucleophilicity and reaction rates. Computational models (DFT calculations) predict electronic and steric effects, while kinetic studies (e.g., monitoring reaction progress via GC/MS) validate hypotheses .

Q. What role does this compound play in enzyme-substrate interaction studies?

- Methodological Answer : The compound’s bifunctional groups (-NH₂ and -OH) make it a probe for studying hydrogen-bonding interactions in enzymes. Crystallography (X-ray or cryo-EM) and isothermal titration calorimetry (ITC) quantify binding affinities and conformational changes in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.